molecular formula C16H12N2O6S4 B1196243 Dihydro-dids CAS No. 61481-03-6

Dihydro-dids

Cat. No.: B1196243
CAS No.: 61481-03-6
M. Wt: 456.5 g/mol
InChI Key: AXGKYURDYTXCAG-UHFFFAOYSA-N
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Scientific Research Applications

Dihydro-dids has a wide range of scientific research applications, including:

Mechanism of Action

The chloride channel inhibitor Dihydro-dids prevented apoptosis of cardiomyocytes induced by staurosporine . The chloride channel inhibitors 5-nitro-2-(phenylpropylamino)-benzoate (NPPB), DIDS, and 2′,4′,6′-trihydroxy-3-(4-hydroxyphenyl)-propiophenone (phloretin) prevented apoptosis induced by ischemia-reperfusion in mouse cardiomyocytes .

Future Directions

Based on a literature review, very few articles have been published on Dihydro-dids . This suggests that there is a lot of potential for future research in this area. The involvement of this compound in apoptosis and cardioprotection could be particularly interesting areas for future study.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydro-dids is synthesized through a series of chemical reactions involving the introduction of isothiocyanate groups to a stilbene backbone. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

Dihydro-dids undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Dihydro-dids

This compound is unique in its dual role as a chloride channel blocker and a caspase inhibitor. This dual functionality makes it a valuable tool in both basic research and potential therapeutic applications. Its ability to inhibit apoptosis through multiple pathways distinguishes it from other similar compounds .

Properties

IUPAC Name

5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfophenyl)ethyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6S4/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24/h3-8H,1-2H2,(H,19,20,21)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGKYURDYTXCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)CCC2=C(C=C(C=C2)N=C=S)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210444
Record name Dihydro-dids
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61481-03-6
Record name 4,4′-Diisothiocyanodihydrostilbene-2,2′-disulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61481-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-dids
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061481036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydro-dids
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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